molecular formula C19H23N5O2 B267841 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

Numéro de catalogue B267841
Poids moléculaire: 353.4 g/mol
Clé InChI: RYYKZKXZODATMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine, also known as Moxonidine, is a drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of centrally acting antihypertensive agents and has been shown to be effective in the treatment of hypertension, as well as other conditions such as migraine headaches and neuropathic pain. In

Mécanisme D'action

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine acts as a selective agonist of the imidazoline I1 receptor, which is located in the brainstem and plays a role in the regulation of blood pressure. By activating this receptor, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine reduces sympathetic nervous system activity, leading to a decrease in blood pressure. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine also has other effects, such as reducing the release of norepinephrine from sympathetic nerve terminals and inhibiting the activity of the renin-angiotensin-aldosterone system.
Biochemical and Physiological Effects
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, leading to a decrease in blood pressure. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been shown to reduce the release of norepinephrine from sympathetic nerve terminals and inhibit the activity of the renin-angiotensin-aldosterone system. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has a number of advantages for lab experiments. It is a selective agonist of the imidazoline I1 receptor, which makes it a useful tool for studying the role of this receptor in the regulation of blood pressure and other physiological processes. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been extensively studied, and its synthesis method has been optimized for industrial production. However, there are also limitations to using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine in lab experiments. It is a drug that has potential therapeutic applications, which means that its effects on physiological processes may not be specific to the imidazoline I1 receptor. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has not been extensively studied in humans, which means that its effects may not be fully understood.

Orientations Futures

There are a number of future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine. One area of research could be to further explore its potential therapeutic applications, particularly in the treatment of anxiety and depression. Another area of research could be to investigate the effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine on other physiological processes, such as inflammation and immune function. Additionally, future research could focus on developing more selective agonists of the imidazoline I1 receptor, which could have potential therapeutic applications in a variety of conditions.

Méthodes De Synthèse

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine is synthesized by the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazol-5-amine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with butan-1-amine to produce N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine. The synthesis method has been extensively studied and optimized for industrial production.

Applications De Recherche Scientifique

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of hypertension, as well as other conditions such as migraine headaches and neuropathic pain. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine has also been shown to have potential applications in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.

Propriétés

Nom du produit

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine

Formule moléculaire

C19H23N5O2

Poids moléculaire

353.4 g/mol

Nom IUPAC

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine

InChI

InChI=1S/C19H23N5O2/c1-3-4-12-20-14-15-10-11-17(18(13-15)25-2)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h5-11,13,20H,3-4,12,14H2,1-2H3

Clé InChI

RYYKZKXZODATMS-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

SMILES canonique

CCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.